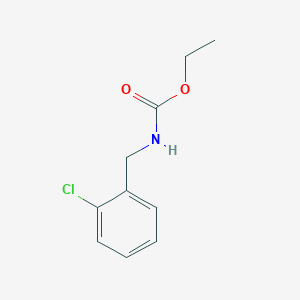

Ethyl 2-chlorobenzylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl N-[(2-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

PDBPHAAEPNGSRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Ethyl 2-Chlorobenzylcarbamate Synthesis

The primary route for synthesizing this compound is centered on the formation of a carbamate (B1207046) linkage between a substituted benzylamine (B48309) and an ethyl ester group. This transformation is typically achieved through nucleophilic substitution chemistry.

The synthesis of various benzyl (B1604629) ethyl carbamates, including the 2-chloro substituted target compound, can be accomplished through an amino-dehalogenation reaction. researchgate.netscirp.org This method involves the reaction of a primary amine with ethyl chloroformate. researchgate.netresearchgate.net In this specific synthesis, the amino group of a benzylamine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. eastindiachemicals.com The subsequent loss of a chloride ion, a good leaving group, results in the formation of the stable carbamate product. This reaction is a versatile and widely used method for introducing the ethyl carbamate protecting group onto an amine. eastindiachemicals.com

The core structure of the final product is determined by the choice of the starting benzylamine. For the synthesis of this compound, the essential precursor is 2-chlorobenzylamine. scirp.org This compound provides the 2-chlorobenzyl moiety of the target molecule. The synthesis begins by dissolving the benzylamine derivative in a solvent like acetone (B3395972), to which a base such as anhydrous potassium carbonate is added. scirp.org Ethyl chloroformate is then introduced to this mixture, initiating the carbamate-forming reaction. scirp.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). scirp.org Upon completion, the final product is typically isolated and purified through recrystallization. scirp.org

Table 1: Synthesis of this compound

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Temperature | Isolation Method | Reference |

|---|---|---|---|---|---|---|

| 2-chlorobenzylamine | Ethyl chloroformate | Anhydrous K₂CO₃ | Acetone | -10°C to 0°C | Recrystallization from n-hexane/acetone | scirp.org |

Derivatization Approaches for 2-Chlorobenzylcarbamate Analogs

Structural analogs of this compound can be systematically prepared by modifying either the aromatic ring or the ester portion of the molecule. These approaches allow for the fine-tuning of the compound's chemical properties.

A common derivatization strategy involves using various substituted benzylamines as precursors while keeping the ethyl chloroformate reactant constant. This approach yields a series of analogs with different substituents on the phenyl ring. For example, by reacting 4-fluorobenzylamine (B26447) or 3,5-bis(trifluoromethyl)benzylamine (B151408) with ethyl chloroformate, the corresponding ethyl 4-fluorobenzylcarbamate and ethyl 3,5-bis(trifluoromethyl)benzylcarbamate can be synthesized. scirp.orgscirp.org This method allows for the exploration of electronic and steric effects imparted by different substituents on the benzyl moiety. The general synthetic procedure remains consistent with that used for the parent compound, involving basic catalysis in acetone at low temperatures. scirp.org

Table 2: Synthesis of Benzyl Ring-Modified Analogs

| Analog Name | Benzylamine Precursor | Key Reagent | Reference |

|---|---|---|---|

| Ethyl 4-fluorobenzylcarbamate | 4-fluorobenzylamine | Ethyl chloroformate | scirp.org |

| This compound | 2-chlorobenzylamine | Ethyl chloroformate | scirp.org |

| Ethyl 3,5-bis(trifluoromethyl)benzylcarbamate | 3,5-bis(trifluoromethyl)benzylamine | Ethyl chloroformate | scirp.org |

| Ethyl 2-methoxybenzylcarbamate | 2-methoxybenzylamine | Ethyl chloroformate | scirp.org |

Another derivatization route involves altering the ester functionality of the carbamate. This is achieved by reacting the primary amine precursor, 2-chlorobenzylamine, with different alkyl chloroformates. researchgate.net For instance, substituting ethyl chloroformate with methyl chloroformate or propyl chloroformate would yield Mthis compound or Propyl 2-chlorobenzylcarbamate, respectively. This synthetic flexibility allows for the modification of the carbamate's alkyl chain length, which can influence properties such as lipophilicity. The reaction mechanism remains an amino-dehalogenation, typically requiring a base and controlled reaction conditions similar to those used in the synthesis of the ethyl ester analog. rsc.org

Conjugation with Supramolecular Structures (e.g., Cyclodextrins)

The conjugation of small organic molecules with supramolecular structures, such as cyclodextrins, represents a significant strategy in pharmaceutical and materials science to modify the physicochemical properties of the guest molecule. thno.orgnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to encapsulate a variety of guest molecules, forming non-covalent inclusion complexes. nih.govacs.org This host-guest chemistry can enhance the aqueous solubility, stability, and bioavailability of the encapsulated compound. nih.govmdpi.com

While specific studies on the conjugation of this compound with cyclodextrins are not extensively documented in peer-reviewed literature, the principles of supramolecular chemistry and extensive research on similar carbamate structures strongly support the potential for such an interaction. nih.govnih.govtandfonline.com The molecular structure of this compound, featuring a substituted aromatic benzene (B151609) ring, makes it a suitable candidate for inclusion within the hydrophobic cavity of a cyclodextrin (B1172386) molecule. nih.gov

Formation and Stoichiometry of Inclusion Complexes

Research on various N-methylcarbamate insecticides, such as Bendiocarb, Carbaryl, and Carbofuran, has demonstrated that the aromatic portion of the molecule is typically the part that becomes included within the cavity of β-cyclodextrin. nih.gov It is therefore highly probable that this compound would form a similar inclusion complex, with its 2-chlorobenzyl group residing within the cyclodextrin cavity. The formation of such complexes is driven by non-covalent interactions, including hydrophobic and van der Waals forces. thno.org

The preparation of these solid-state complexes is often achieved through methods like co-precipitation, freeze-drying, or spray drying. tandfonline.complos.org Freeze-drying is frequently noted as a particularly effective method for obtaining true inclusion complexes rather than simple physical mixtures. tandfonline.com The stoichiometry of such complexes is typically 1:1, as has been observed with other low-solubility carbamate drugs like albendazole (B1665689) when complexed with various β-cyclodextrins. tandfonline.com

Characterization of the Conjugate

The formation of an inclusion complex between this compound and a cyclodextrin would be verified through various analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR): In the FTIR spectrum of the complex, characteristic peaks of the guest molecule (this compound) would be expected to shift, decrease in intensity, or disappear entirely, indicating the inclusion of the functional groups within the cyclodextrin cavity. nih.govmdpi.com

Differential Scanning Calorimetry (DSC): DSC analysis of a true inclusion complex would show the absence of the melting point endotherm corresponding to the crystalline form of the free this compound. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as ROESY, would provide definitive proof of inclusion by showing spatial correlations between the protons of the this compound and the inner protons of the cyclodextrin cavity. mdpi.com

Research Findings and Physicochemical Property Modification

The primary motivation for forming a cyclodextrin conjugate of this compound would be to enhance its aqueous solubility and dissolution rate, which are common challenges for carbamate compounds. tandfonline.complos.org Studies on albendazole, a benzimidazole (B57391) carbamate, have shown that complexation with modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HPCD) and methyl-β-cyclodextrin (MCD) significantly increases its water solubility. tandfonline.commdpi.com This enhancement is attributed to the amorphization of the drug and its molecular dispersion within the hydrophilic cyclodextrin carrier.

The table below summarizes the expected findings from the characterization of a hypothetical this compound-cyclodextrin complex, based on published data for analogous carbamate compounds. nih.govtandfonline.complos.org

| Parameter | Expected Observation | Rationale/Reference |

| Method of Preparation | Freeze-drying or Spray drying | Yields true inclusion complexes over physical mixtures. tandfonline.complos.org |

| Stoichiometry | 1:1 | Common for carbamate drugs with β-cyclodextrins. tandfonline.com |

| FTIR Analysis | Disappearance or shifting of characteristic carbamate and aromatic peaks | Indicates inclusion of the guest molecule within the host cavity. nih.gov |

| DSC Analysis | Absence of the melting peak of the pure compound | Confirms amorphization and complex formation. nih.govplos.org |

| Aqueous Solubility | Significant Increase | Encapsulation within the hydrophilic host improves solubility. tandfonline.com |

The formation of cyclodextrin-based supramolecular assemblies, such as micelles, has also been explored using cyclodextrin carbamates, suggesting that these systems can serve as carriers for other molecules. nih.gov This indicates a broader potential for the application of this compound conjugates in various fields, pending empirical investigation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculation Methodologies

A range of quantum chemical calculation methodologies has been applied to the study of Ethyl 2-chlorobenzylcarbamate, each offering a different balance of computational expense and accuracy. scirp.orgscirp.org

Semi-empirical methods like PM3 (Parametric Method 3) provide a computationally efficient starting point for molecular modeling. scirp.orgscirp.org These methods use parameters derived from experimental results to simplify calculations. In the investigation of this compound, the PM3 method was utilized for initial geometry minimization before proceeding with more computationally intensive optimization techniques. scirp.orgscirp.org

Ab initio methods, such as the Hartree-Fock (HF) approach, are based on first principles without relying on experimental parameters. scirp.orgscirp.orgnih.gov The HF method was employed in the study of this compound and was found to provide a good balance between computational cost and accuracy for predicting harmonic frequencies. scirp.orgscirp.org In fact, for certain properties like bond lengths (specifically C-C and C-N bonds) and vibrational frequencies, the HF method, particularly with the 6-31+G(d) basis set, yielded results that were in better agreement with experimental data compared to some DFT functionals, and with significantly less computational time. scirp.org

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density. scirp.orgscirp.orgnih.gov For this compound and its analogues, several DFT functionals were tested, including the popular hybrid functional B3LYP, as well as BVP86 and PBEPBE. scirp.orgscirp.org While the B3LYP functional is known for its accuracy in predicting certain properties like C-F and C-O bond lengths, it was found that the differences in average error between B3LYP and HF methods were not significant for the studied carbamates. scirp.org

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. scirp.orgscirp.orgnih.gov For this compound, Pople-style basis sets such as 6-31+G(d) and the more extensive 6-311+G(d,p) were used in conjunction with both HF and DFT methods. scirp.orgscirp.org These basis sets include diffuse functions (+) to better describe delocalized electrons and polarization functions (d,p) to account for the non-spherical distribution of electron density around atoms. scirp.orgscirp.orgnih.gov The study by Vázquez-Valadez et al. concluded that the HF/6-31+G(d) level of theory was optimal for predicting the atomic bonds and vibrational frequencies of the studied carbamates, including this compound. scirp.org

Molecular Structure Optimization and Conformational Analysis

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. scirp.orgscirp.org For this compound, this involves determining the lowest energy arrangement of its atoms. The structures of a series of ethyl benzyl (B1604629) carbamates were first minimized using the PM3 method, followed by a full optimization at various levels of theory, including HF/6-31+G(d) and several DFT functional/basis set combinations. scirp.orgscirp.org

A comparison of the calculated bond lengths with experimental data from X-ray diffraction of a related compound (ethyl 4-fluorobenzylcarbamate) showed that the HF/6-31+G(d) method provided the best predictions for atomic bonds with an average error of 1.14%. scirp.org It was noted that all methods tended to overestimate X-H bond lengths. scirp.org

Table 1: Comparison of Theoretical Methods for Bond Length Prediction in a Related Carbamate (B1207046) (Data adapted from a study on ethyl benzyl carbamates) scirp.org

| Method | Average Error (%) |

| HF/6-31+G(d) | 1.14 |

| B3LYP/6-311+G(d,p) | Not specified, but differences from HF were not meaningful |

This interactive table summarizes the findings on the accuracy of different computational methods.

Vibrational Frequency Analysis and Theoretical-Experimental Correlation

Vibrational frequency analysis is performed to predict the infrared (IR) spectrum of a molecule and to confirm that the optimized structure is a true energy minimum. scirp.orgscirp.orgmdpi.com The calculated frequencies are typically scaled to correct for approximations in the computational methods. scirp.orgscirp.org

For this compound, the vibrational frequencies were calculated using PM3, HF, and DFT methods. scirp.orgscirp.org These theoretical frequencies were then compared with the experimental IR spectrum to determine the most accurate predictive method. scirp.orgscirp.org The experimental IR spectrum for this compound shows characteristic peaks at 3297.26 cm⁻¹ (N-H stretch), 1681.50 cm⁻¹ (C=O stretch), and 749.19 cm⁻¹ (indicative of the ortho-substituted benzene (B151609) ring). scirp.orgscirp.org

The analysis revealed that the HF/6-31+G(d) method was superior for calculating the vibrational frequencies of the synthesized compounds, as it generated values with a lower percentage of error and required significantly less computational time than the B3LYP methods. scirp.org Specifically, 65.71% of the vibrations compared had an error of less than 3% with the HF/6-31+G(d) method. scirp.org

Table 2: Experimental and Theoretical Vibrational Frequencies for this compound (LQM 9007) (This table presents a selection of key experimental frequencies and highlights the findings of the comparative theoretical analysis.) scirp.orgscirp.org

| Vibrational Band | Experimental Frequency (νExp cm⁻¹) | Assignment | Finding from Theoretical Comparison |

| 3297.26 | N-H stretch | HF/6-31+G(d) provided the best correlation after scaling. scirp.org | |

| 3062.11 | C-H aromatic stretch | ||

| 2977.29 | C-H aliphatic stretch | ||

| 1681.50 | C=O stretch | ||

| 1537.28 | C=C aromatic stretch | ||

| 1284.07, 1262.95 | C-O stretch | ||

| 749.19 | C-Cl stretch / Aromatic out-of-plane bend |

This interactive table showcases the correlation between experimental and theoretical data.

Table 3: List of Chemical Compounds and Functionals

| Name |

| This compound |

| B3LYP |

| BVP86 |

| PBEPBE |

| PM3 |

| Hartree-Fock |

Prediction of Molecular Properties

The molecular properties of this compound, referred to in some studies as LQM 9007, have been determined through geometric optimization using several basis functions, including HF/6-31+G(d), B3LYP/6-31+G(d), and B3LYP/6-311+G(d,p). scirp.org These calculations provide a foundation for understanding the molecule's behavior and reactivity.

The distribution of electron density within a molecule is fundamental to its chemical reactivity and intermolecular interactions. Atomic charge analysis provides a way to quantify this distribution by assigning partial charges to each atom. One common method is the CHELPG (Charges from Electrostatic Potentials using a Grid-based method) scheme, which fits atomic charges to reproduce the molecular electrostatic potential (MEP) at numerous points surrounding the molecule. uni-muenchen.dewikipedia.org This approach is considered more reliable than some other methods as the charges it derives are less dependent on the choice of basis set, provided a sufficiently large one is used. uni-muenchen.de

For this compound and related compounds, atomic charges were calculated to analyze their electronic structure. scirp.org In one comprehensive study, it was noted that while no single method could perfectly estimate the charges of the sp2 carbons in the aromatic ring, the total charge sum of the ring was used for analysis. scirp.org The results indicated that the DFT/B3LYP functional was one of the most effective methods for describing atomic charges in this class of compounds. scirp.org

It is important to recognize that methods based on MEP fitting, like CHELPG, can have limitations, particularly for larger systems where interior atoms are far from the evaluation grid. uni-muenchen.dewikipedia.org Furthermore, the calculated charges can be highly dependent on the specific conformation of the molecule being analyzed. uni-muenchen.denih.gov

Molecular volume (Mv) is a key descriptor that relates to the molecule's contact surface area and can influence properties such as solubility, transport, and biological activity. scirp.orgscirp.org It represents the space occupied by a molecule.

In computational studies of this compound (LQM 9007), molecular volume was calculated and compared with a series of related ethyl benzyl carbamates. scirp.org The calculations showed a predictable trend where the molecular volume increased with the number of atoms in the molecule. scirp.org A comparison between calculations performed in the gas phase and using a Polarizable Continuum Model (PCM) to simulate a solvent environment revealed that the molecular volume was generally higher in the PCM model, with the exception of results from the B3LYP/6-311+G(d,p) method. scirp.org

| Theoretical Method | Molecular Volume (ų) |

|---|---|

| HF/6-31+G(d) | 206.58 |

| B3LYP/6-31+G(d) | 210.22 |

| B3LYP/6-311+G(d,p) | 213.91 |

| BVP86/6-31+G(d) | 212.01 |

| PBEPBE/6-31+G(d) | 212.16 |

Electronic descriptors derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. youtube.comnih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.orgresearchgate.net

For this compound (LQM 9007), the HOMO and LUMO energies were computed using various levels of theory. scirp.org These values were then used to calculate other important electronic descriptors, such as chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω). scirp.org The analysis showed that results from different DFT methods were quite similar, while the HF/6-31+G(d) method yielded notably different ELUMO values. scirp.org

| Theoretical Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-31+G(d) | -9.28 | 2.01 | 11.29 |

| B3LYP/6-31+G(d) | -6.85 | -0.78 | 6.07 |

| B3LYP/6-311+G(d,p) | -6.90 | -1.02 | 5.88 |

| BVP86/6-31+G(d) | -6.50 | -1.50 | 5.00 |

| PBEPBE/6-31+G(d) | -6.42 | -1.56 | 4.86 |

Application of Computational Methods in Rational Compound Design and Prediction

Computational methods are integral to modern rational compound design, providing a cost-effective and efficient way to predict molecular properties and biological activity before undertaking expensive and time-consuming synthesis and testing. openmedicinalchemistryjournal.comgoogle.com By building molecular models and calculating properties like those described above, researchers can screen virtual libraries of compounds, identify promising candidates, and refine chemical structures to enhance desired activities and minimize potential issues. openmedicinalchemistryjournal.comncl.ac.uk

The computational study of this compound is a clear example of this approach. scirp.orgscirp.org The research was part of an effort to synthesize new carbamates and evaluate them for potential ixodicide (tick-killing) activity. researchgate.net The molecular modeling was performed first to optimize the proposed structures and calculate key descriptors. scirp.org This in silico analysis allows for an initial assessment of the compounds' stability, reactivity, and other characteristics. For instance, the study also involved creating a Quantitative Structure-Activity Relationship (QSAR) model, which uses calculated descriptors to predict biological activity, such as LD50 (median lethal dose). scirp.org Such predictive models are a cornerstone of rational design, enabling the prioritization of compounds for synthesis and experimental validation. openmedicinalchemistryjournal.com This synergy between computational prediction and experimental work accelerates the discovery and development of new chemical entities with specific functional properties. nih.gov

Advanced Structural Characterization Techniques and Interpretations

X-ray Crystallographic Analysis of Carbamate (B1207046) Derivatives

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. While a specific crystal structure for ethyl 2-chlorobenzylcarbamate (designated as LQM 9007 in some studies) is not detailed in the reviewed literature, a comprehensive analysis has been performed on the closely related analogue, ethyl (4-fluorobenzyl) carbamate (LQM 9006). scirp.orgresearchgate.net The crystallographic data for this compound offers significant insight into the structural characteristics of this class of benzyl (B1604629) carbamates.

Interactive Table 1: Crystallographic Data for Ethyl (4-fluorobenzyl) carbamate (LQM 9006)

A representative crystal structure for a closely related benzyl carbamate derivative.

| Parameter | Value |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293.0 K |

| 2θ Range for data collection | 8.24° to 54.90° |

| Collected Reflections | 6439 |

| Independent Reflections | 3488 |

| Rint | 0.0200 |

| Structure Solution Program | SHELXS-97 |

| Refinement Method | Full-matrix Least-Squares on F² |

Source: scirp.org

An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) representation of the LQM 9006 molecule, derived from the X-ray diffraction data, provides a visual depiction of its solid-state conformation. scirp.org

Comparative Structural Analysis between Experimental and Theoretical Geometries

A powerful approach in modern chemistry is the comparison of experimental data with geometries obtained from computational modeling. This validation process helps to determine the most accurate theoretical methods for predicting the properties of related molecules for which experimental data may not be available. scirp.org

For the ethyl benzyl carbamate series, a comparative study was conducted using the experimental X-ray diffraction data of LQM 9006 and geometries optimized with various theoretical methods, including Hartree-Fock (HF) and Density Functional Theory (DFT) with different basis sets (e.g., B3LYP/6-31+G(d), B3LYP/6-311+G(d,p)). scirp.orgresearchgate.net

The analysis of bond lengths revealed that all tested methods tended to overestimate X-H (where X is Carbon or Nitrogen) bond lengths by 0.08 Å to 0.15 Å, leading to errors between 11% and 17%. scirp.org However, when considering other bonds, the Hartree-Fock method (HF/6-31+G(d)) was found to be highly effective for calculating geometric properties, providing results with a low percentage of error and requiring significantly less computational time compared to the more complex DFT methods. scirp.org

Interactive Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound (LQM 9007)

| Vibrational Mode | Experimental (IR) | Theoretical (HF/6-31+G(d)) |

| N-H Stretch | 3297.26 | 3450.93 |

| C=O Stretch | 1681.50 | 1756.23 |

| C=C Stretch | 1537.28 | 1587.69 |

Source: scirp.org

Elucidation of Molecular Conformations and Stereochemical Features

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and conformational flexibility. nih.gov For this compound, the key conformational features involve rotation around several single bonds: the C-C bond of the ethyl group, the C-O and N-C bonds of the carbamate core, and the C-C bond connecting the benzyl group to the nitrogen. nih.gov

The existence of different stable conformers arises from the internal rotation about C-C single bonds. nih.gov In carbamate derivatives, the planarity of the ester group is a significant feature, though rotations around adjacent bonds allow the rest of the molecule to adopt various spatial arrangements. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

General Principles of Carbamate (B1207046) Structure-Activity Relationships in Biological Contexts

Carbamates are a class of organic compounds characterized by the carbamate ester functional group (-OCONH-). researchgate.netnih.gov Their biological activity is profoundly linked to their chemical structure, which allows them to act as mimics of natural substrates for various enzymes. nih.govacs.org A primary mechanism of action for many biologically active carbamates, particularly insecticides and some therapeutic agents, is the inhibition of acetylcholinesterase (AChE). wikipedia.orgnih.govnih.gov These compounds act as substrates with very low turnover numbers, effectively inactivating the enzyme by carbamylating the serine hydroxyl group within its active site. nih.gov This leads to an accumulation of the neurotransmitter acetylcholine, resulting in their characteristic physiological effects. nih.govnih.gov

The key principles governing the structure-activity relationships (SAR) of carbamates are:

The Carbamate Moiety : This functional group is essential for the carbamylation process. Variations in the substituents on both the nitrogen and oxygen atoms of the carbamate group can significantly modulate biological and pharmacokinetic properties. acs.orgnih.gov

Chemical and Metabolic Stability : The carbamate linkage is generally more stable against hydrolysis in biological systems compared to ester bonds. nih.govnih.gov This stability is crucial for the compound to reach its target intact. However, the rate of hydrolysis can be a key determinant of the duration and intensity of its pharmacological activity. acs.org

Lipophilicity : Adequate lipid solubility is necessary for the compound to penetrate biological membranes and reach its site of action. nih.gov

By systematically modifying the substituents at the amino and carboxyl ends of the carbamate group, it is possible to fine-tune the molecule's biological activity, stability, and pharmacokinetic profile. acs.orgnih.gov

Elucidation of Structural Determinants for Biological Activity in 2-Chlorobenzylcarbamate Analogs

The biological activity of ethyl 2-chlorobenzylcarbamate and its analogs is determined by the interplay of its core structural components: the carbamate linkage, the terminal ethyl group, and the substituted aromatic ring.

The carbamate linkage is the reactive center responsible for the mechanism of action, such as enzyme inhibition. acs.org The substituents attached to the nitrogen and oxygen atoms of this linkage are critical for modulating activity. In this compound, the ethyl group is the terminal alkyl group attached to the oxygen atom.

The nature of this alkyl group can influence several factors:

Steric Hindrance : The size and bulkiness of the alkyl group can affect how the molecule fits into a target's binding pocket. Larger or more branched alkyl groups might enhance or diminish activity depending on the topology of the active site.

Lipophilicity : Increasing the length of the alkyl chain generally increases the compound's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

Metabolic Stability : The terminal alkyl group can influence the rate at which the carbamate is metabolized and hydrolyzed in the body. researchgate.net

The following table illustrates hypothetical SAR data for the terminal alkyl group, demonstrating how modifications could influence inhibitory activity against a target enzyme.

| Compound | Terminal Alkyl Group (R) | Hypothetical IC₅₀ (µM) |

| Mthis compound | Methyl | 15.2 |

| This compound | Ethyl | 10.5 |

| Propyl 2-chlorobenzylcarbamate | n-Propyl | 8.7 |

| Isopropyl 2-chlorobenzylcarbamate | Isopropyl | 12.1 |

| Butyl 2-chlorobenzylcarbamate | n-Butyl | 9.3 |

This interactive table demonstrates the potential impact of the terminal alkyl group's size and branching on biological activity. Sorting by IC₅₀ reveals a potential optimal chain length for this hypothetical target.

Substituents on the aromatic (benzyl) ring play a crucial role in determining the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. In this compound, the chlorine atom at the 2-position (ortho position) is a key feature.

The impact of halogenation patterns includes:

Electronic Effects : Halogens are electron-withdrawing groups that can alter the electron density of the aromatic ring and influence the reactivity of the carbamate moiety.

Lipophilicity : Halogen atoms generally increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov

The type and position of the halogen can lead to significant differences in biological activity, a principle widely exploited in drug design. researchgate.netbiointerfaceresearch.com

The table below presents hypothetical data on how different halogen substitutions on the benzyl (B1604629) ring might affect biological activity.

| Compound | Aromatic Substitution | Hypothetical IC₅₀ (µM) |

| Ethyl benzylcarbamate | None | 50.8 |

| Ethyl 4-chlorobenzylcarbamate | 4-Chloro (para) | 12.3 |

| This compound | 2-Chloro (ortho) | 10.5 |

| Ethyl 2-bromobenzylcarbamate | 2-Bromo (ortho) | 9.8 |

| Ethyl 2-fluorobenzylcarbamate | 2-Fluoro (ortho) | 14.6 |

| Ethyl 2,4-dichlorobenzylcarbamate | 2,4-Dichloro | 7.2 |

This interactive table illustrates the influence of halogen type and position on potency. The data suggests that halogenation is beneficial for activity compared to the unsubstituted analog and that specific positions and multiple substitutions can further enhance potency.

Further structural modifications can be explored by introducing bridging moieties between the aromatic ring and the carbamate group or by adding pendant groups to the ring. These modifications can alter the molecule's flexibility, introduce new points of interaction, and change its physicochemical properties.

Bridging Moieties : Inserting a methylene (B1212753) (-CH₂-) or other small group between the benzyl ring and the carbamate's nitrogen atom can increase conformational flexibility. This might allow the molecule to adopt a more favorable conformation for binding to its target.

Pendant Groups : Adding other functional groups (e.g., hydroxyl, methoxy, nitro) to the aromatic ring, in addition to the halogen, can introduce new hydrogen bonding or electrostatic interactions. For example, a hydroxyl group could act as a hydrogen bond donor, potentially increasing binding affinity if the target has a suitable acceptor group.

These advanced modifications are a common strategy in medicinal chemistry to optimize lead compounds by exploring a wider chemical space and improving interactions with the biological target. nih.govnih.gov

QSAR Modeling for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.gov For carbamates, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and optimized molecules. nih.govresearchgate.net The process involves calculating molecular descriptors that quantify various aspects of a molecule's structure and using statistical methods to build a predictive model. neovarsity.orgnih.gov

The foundation of a robust QSAR model is the selection of relevant molecular descriptors. nih.govmdpi.com These descriptors are numerical values that encode different physicochemical, structural, and electronic properties of the molecules. doaj.orgslideshare.net They are typically categorized based on their dimensionality. scielo.brpharmacy180.com

1D Descriptors : These are the simplest descriptors, derived from the chemical formula, such as molecular weight (MW), atom counts, and logP (a measure of lipophilicity). neovarsity.org

2D Descriptors : These are calculated from the 2D representation of the molecule, considering its topology and connectivity. nih.govpharmacy180.com Examples include:

Topological Indices : Such as the Kier & Hall connectivity indices, which describe molecular size, shape, and branching.

Structural Keys : Counts of specific chemical fragments or functional groups within the molecule.

3D Descriptors : These descriptors are derived from the 3D conformation of the molecule and are crucial for modeling interactions that depend on molecular shape and electronic fields. neovarsity.orgnih.gov Examples include:

Quantum Chemical Descriptors : Properties calculated using methods like Density Functional Theory (DFT), such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. nih.govdoaj.org These describe the electronic properties and reactivity of the molecule.

Field-Based Descriptors : Used in methods like Comparative Molecular Field Analysis (CoMFA), these descriptors quantify the steric and electrostatic fields surrounding the molecule. nih.govpharmacy180.com

The table below summarizes key molecular descriptors that could be used in a QSAR study of this compound analogs.

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. |

| Physicochemical | Molar Refractivity (MR) | Relates to the molecule's volume and polarizability, serving as a steric descriptor. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. |

| Topological | Kappa Shape Indices (κ) | Describe various aspects of the molecular shape based on its 2D graph. |

| Quantum Chemical | Dipole Moment | Measures the overall polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, indicating its chemical reactivity. |

| 3D Field-Based | CoMFA Steric/Electrostatic Fields | Values representing the steric bulk and charge distribution at various points in the space around the molecule. |

This interactive table provides an overview of the types of descriptors used in QSAR. Users can sort by class to understand the different levels of structural information captured for building predictive models.

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates them with the dependent variable (biological activity, e.g., pIC₅₀). nih.govnih.gov

Development and Validation Strategies for Predictive QSAR Models

The development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models is a systematic process aimed at correlating the structural or physicochemical properties of compounds with their biological activities. This process involves several key stages, from data preparation to rigorous validation, ensuring the model's reliability for predicting the activity of new, untested compounds.

A typical QSAR model development workflow begins with the curation of a dataset of molecules with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized into various classes, including constitutional, topological, geometric, and quantum-chemical descriptors.

Feature selection is a critical step to identify the most relevant descriptors that have a significant correlation with the biological activity. This helps in building a simpler and more interpretable model and avoids overfitting. Following feature selection, a mathematical model is constructed using various statistical or machine learning algorithms to establish a relationship between the selected descriptors and the biological activity.

Validation is arguably the most crucial aspect of QSAR modeling, as it establishes the reliability and predictive power of the developed model. Validation is typically performed through internal and external validation techniques.

Internal validation assesses the stability and robustness of the model using the training set of data from which the model was developed. Common internal validation methods include:

Cross-validation: A widely used technique where the dataset is repeatedly partitioned into training and validation subsets. A common form is the leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

Bootstrapping: This involves repeatedly and randomly sampling the original dataset with replacement to create multiple bootstrap datasets. A model is developed for each bootstrap sample, and their performance is aggregated.

Y-randomization (or response randomization): The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A significant drop in the model's performance for the randomized data compared to the original model indicates that the original model is not a result of chance correlation.

External validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used during the model development process. This is considered the most stringent test of a model's predictive capability.

Several statistical metrics are used to assess the performance of a QSAR model during validation.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables for the training set. | > 0.6 |

| Cross-validated R² | Q² or R²cv | A measure of the model's predictive ability obtained from cross-validation. A high Q² value (typically > 0.5) suggests good robustness and predictive power. | > 0.5 |

| Predicted R² for the test set | R²pred | Measures how well the model predicts the activity of the external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Computational Approaches for Generating New Molecular Architectures

Computational chemistry provides a powerful toolkit for the rational design of new molecular architectures with desired biological activities, building upon the insights gained from SAR and QSAR studies. These approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

One of the primary computational strategies is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target (e.g., an enzyme or receptor). If the target for a compound like this compound were known, molecular docking simulations could be employed. Docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. This allows for the in-silico screening of virtual libraries of compounds and provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. Based on these insights, modifications can be made to the parent molecule to enhance these interactions and improve its activity.

Another major approach is ligand-based drug design (LBDD) , which is utilized when the 3D structure of the target is unknown. LBDD methods rely on the knowledge of a set of molecules known to be active.

Pharmacophore modeling is a key LBDD technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. By aligning a set of active molecules, a common pharmacophore model can be developed. This model can then be used as a 3D query to search large compound databases for new molecules that fit the pharmacophore, or to guide the modification of an existing scaffold like the benzylcarbamate core.

Scaffold hopping is another innovative approach where the core structure (scaffold) of a known active molecule is replaced with a different chemical moiety while preserving the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or novel intellectual property.

For a compound like this compound, computational approaches could be used to explore modifications at various positions to generate new molecular architectures. For instance, the effect of changing the position or nature of the substituent on the phenyl ring could be systematically evaluated. Similarly, the carbamate linker and the ethyl group could be modified to probe for improved activity or other desirable properties.

| Computational Approach | Description | Application in Generating New Architectures |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Guides the design of modifications to improve binding interactions with the target. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Used as a template to screen for new scaffolds or to guide the modification of existing ones. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those with a high probability of being active. | Identifies novel hits from vast chemical spaces. |

| De Novo Design | Builds novel molecules from scratch or by connecting molecular fragments within the active site of a target. | Generates completely new chemical entities tailored to the target's binding site. |

| Scaffold Hopping | Replaces the core structure of a molecule while maintaining its key binding features. | Leads to the discovery of new chemical series with potentially improved properties. |

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies by Carbamate (B1207046) Analogs

Research into carbamate analogs, including structures related to Ethyl 2-chlorobenzylcarbamate, has identified potent inhibitory effects on specific plant enzymes, leading to significant disruption of essential biological pathways.

Studies have demonstrated that certain carbamate analogs are powerful inhibitors of plant-type phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. acs.orgnih.gov In a comprehensive study of forty-one O-(2-phenoxy)ethyl-N-aralkylcarbamate analogs, the target enzyme was conclusively identified as PDS. acs.orgnih.gov No significant inhibition of ζ-carotene desaturase (ZDS), another enzyme in the pathway, was observed, indicating a high degree of specificity for PDS. acs.orgnih.gov

Among the tested compounds, O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate, an analog of the subject compound, was one of the most potent PDS inhibitors identified. acs.orgnih.gov These potent inhibitors exhibited pI50 values (the negative logarithm of the molar concentration causing 50% inhibition) of 7.5, which is comparable to the inhibitory activity of the well-known PDS inhibitor, norflurazon. acs.orgnih.gov Structure-activity relationship analyses revealed that the oxygen atom of the phenoxy group and the integrity of the carbamate structure are essential for high inhibitory activity. acs.orgnih.gov Furthermore, the introduction of an ethyl group at the α-position of the ethylene bridge between the phenoxy and carbamate moieties was found to be important for potent PDS inhibition. acs.orgnih.gov

| Compound Name | pI50 Value | Reference |

|---|---|---|

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | 7.5 | acs.orgnih.gov |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | 7.5 | acs.orgnih.gov |

| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate | 7.5 | acs.orgnih.gov |

| Norflurazon (Reference Inhibitor) | 7.5 | acs.orgnih.gov |

The inhibition of phytoene desaturase (PDS) directly disrupts the carotenoid biosynthesis pathway. ucanr.edu PDS is responsible for converting the colorless carotenoid precursor, phytoene, into colored carotenoids through the introduction of double bonds. nih.govresearchgate.net When carbamate inhibitors block PDS, phytoene accumulates, and the production of downstream products, such as ζ-carotene and ultimately β-carotene and other colored carotenoids, is halted. researchgate.nettaylorfrancis.com

This disruption has a visually striking effect on plants, leading to a "bleached" appearance characterized by white or translucent foliage. ucanr.edu Carotenoids play a crucial photoprotective role by quenching excess light energy and protecting chlorophyll from photo-oxidation. ucanr.edu In the absence of these protective pigments, chlorophyll is destroyed, and cell membranes are damaged, ultimately leading to plant death. ucanr.edu This mechanism is the basis for the herbicidal action of PDS inhibitors. cabidigitallibrary.org

In vitro studies using cell-free systems with recombinant PDS enzymes have provided insights into the biochemical nature of the enzyme-inhibitor interaction. acs.orgnih.gov These investigations have shown that carbamate analogs like O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate act as noncompetitive inhibitors with respect to the substrate, phytoene. researchgate.net

Kinetic studies of PDS are compatible with an ordered ping-pong bi-bi kinetic mechanism, where the carotene substrate and the quinone electron acceptor occupy the same catalytic site in succession. nih.gov The inhibitor is thought to compete with the plastoquinone cofactor for binding to the enzyme. nih.gov This interaction is reversible, meaning the inhibitor can dissociate from the enzyme. taylorfrancis.com The use of recombinant enzymes from Escherichia coli transformants has been crucial for these detailed biochemical characterizations, allowing for precise measurements of inhibitory constants and the elucidation of the inhibition mechanism without confounding factors from other cellular components. acs.orgnih.gov

Action Mechanisms of Carbamates as Acaricidal Agents (In Vivo and In Vitro)

While many carbamates are known for their insecticidal and acaricidal properties, the precise mechanisms of action, particularly those not involving acetylcholinesterase, are areas of ongoing research.

The primary and most well-documented mechanism of action for carbamate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.netnih.govepa.gov This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates. nih.govyoutube.com By blocking AChE, carbamates cause an accumulation of the neurotransmitter acetylcholine at the synapse, leading to continuous nerve stimulation, hyperexcitation, paralysis, and eventual death of the target arthropod. slideshare.nettennessee.edu

However, there is growing interest in identifying non-AChE inhibitory pathways. Some carbamates are considered endocrine-disrupting chemicals (EDCs) that can interfere with the hypothalamic-pituitary-testicular axis, which is essential for normal reproductive function in males. nih.govnih.gov This interference can compromise hormone production (steroidogenesis) and sperm development (spermatogenesis), representing a mechanism of action distinct from direct neurotoxicity. nih.govnih.gov While the primary acaricidal effect is often attributed to AChE inhibition, these endocrine-disrupting effects could contribute to population-level control by impairing reproduction. nih.govresearchgate.net

Sublethal exposure to acaricides can have significant impacts on the reproductive biology of mites. While specific data for this compound is limited, studies on other acaricides demonstrate profound effects on key life table parameters. For example, exposure to the carbazate acaricide bifenazate has been shown to significantly reduce the oviposition period, female longevity, and total fecundity (eggs per female) in the spider mite Tetranychus truncatus. biotaxa.org

Cellular and Metabolic Pathway Modulation by Carbamate Derivatives (In Vitro Studies)

Carbamate derivatives represent a class of organic compounds with a wide range of applications, including as therapeutic agents. Their biological effects often stem from their ability to interact with and modulate various cellular and metabolic pathways. In vitro studies have been crucial in elucidating the mechanisms through which these compounds exert their effects, which include impacting mitochondrial health, regulating cell division, inducing programmed cell death, and altering crucial metabolic pathways like the NAD+ salvage pathway.

Mitochondrial Integrity and Bioenergetics

Mitochondria are central to cellular bioenergetics and survival, and their disruption is a key mechanism of action for many bioactive compounds. Certain carbamate derivatives have been shown to compromise mitochondrial integrity and function.

Cell Cycle Progression and Checkpoint Regulation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle is a common strategy for anti-proliferative agents. Various carbamate derivatives have demonstrated the ability to interfere with cell cycle progression, often by activating cellular checkpoints.

For instance, studies on ethyl carbamate have shown that at high concentrations, it can inhibit the transition from the G1 to the S phase of the cell cycle in human HepG2 cells. nih.gov This G1 phase arrest is associated with changes in the expression levels of key regulatory proteins, including an increase in p53 and p21 and a decrease in cyclin E and Cdk2. nih.gov Similarly, other related structures like benzyl (B1604629) isothiocyanate can induce a G2/M phase cell cycle arrest in human pancreatic and brain cancer cells. nih.govnih.gov This arrest is linked to the downregulation of proteins such as CyclinB1 and Cdc2. nih.gov Certain novel carbamate-based o-aminobenzamide derivatives have also been identified as causing cell cycle arrest, contributing to their anti-carcinoma activity. figshare.com

| Compound Class | Cell Line | Observed Effect | Key Protein Modulations | Reference |

|---|---|---|---|---|

| Ethyl Carbamate | HepG2 | G1 Phase Arrest | ↑ p53, ↑ p21, ↓ Cyclin E, ↓ Cdk2 | nih.gov |

| Benzyl Isothiocyanate | Capan-2 (Pancreatic Cancer) | G2/M Phase Arrest | ↑ p21, ↓ CyclinB1, ↓ Cdc2, ↓ Cdc25C | nih.gov |

| Carbamate-based o-aminobenzamide | Gastric Carcinoma Cells | Cell Cycle Arrest | Not specified | figshare.com |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a primary goal of many cancer therapies. Aromatic carbamates have been shown to trigger apoptosis through various signaling pathways.

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies have demonstrated that certain neuroprotective aromatic carbamates can increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio makes cells more resistant to apoptotic stimuli. Conversely, other carbamate derivatives designed as anti-cancer agents induce apoptosis. figshare.com For example, ethyl carbamate has been found to induce apoptosis in HepG2 cells, an effect linked to oxidative stress. nih.gov The induction of apoptosis by some carbamates is a concentration-dependent effect and is a crucial component of their cytotoxic activity against cancer cells. figshare.comnih.gov

Disruption of NAD+ Salvage Synthetic Pathway (e.g., NAMPT Inhibition)

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism and redox reactions. The NAD+ salvage pathway, where NAD+ is synthesized from nicotinamide, is critical for maintaining intracellular NAD+ levels. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT). frontiersin.orgfrontiersin.org Because cancer cells have a high energy demand and high NAD+ turnover, they are particularly dependent on the NAD+ salvage pathway, making NAMPT a promising target for cancer therapy. frontiersin.orgfrontiersin.org

Recent research has identified novel carbamate derivatives that act as potent anti-gastric carcinoma agents by targeting this pathway. figshare.com Mechanistic investigations confirmed that a specific carbamate-based o-aminobenzamide derivative directly targets and inhibits NAMPT. figshare.com Inhibition of NAMPT disrupts the synthesis of NAD+, leading to a rapid depletion of the intracellular NAD+ pool. frontiersin.orgmdpi.com This disruption of NAD+ homeostasis has profound consequences for the cell, affecting energy metabolism and triggering cell death. nih.govplos.org Some compounds that act as nicotinamide mimics are metabolized by NAMPT and NMNAT1 into unnatural NAD derivatives, which can then inhibit other essential enzymes and lead to cell toxicity. nih.gov

Modulation of Intracellular Metabolite Levels (e.g., NAD+, ATP, NMN)

The inhibition of the NAD+ salvage pathway directly impacts the levels of several key intracellular metabolites. As the primary consequence of NAMPT inhibition is the blockade of NAD+ synthesis, a significant decrease in intracellular NAD+ concentrations is observed. nih.gov

NAD+ is a crucial cofactor for dehydrogenases involved in glycolysis and the citric acid cycle, processes that are fundamental for the production of adenosine triphosphate (ATP). frontiersin.org Therefore, the depletion of NAD+ leads to a subsequent reduction in intracellular ATP levels. plos.org This decline in ATP, the cell's main energy currency, impairs numerous cellular functions and contributes to the induction of apoptosis. nih.gov

| Inhibitory Action | Primary Target | Effect on NAD+ | Effect on ATP | Effect on NMN | Reference |

|---|---|---|---|---|---|

| NAMPT Inhibition by Carbamate Derivatives | NAMPT | Decrease | Decrease | Decrease | figshare.comnih.govplos.org |

Applications in Chemical Research and Advanced Materials

Development of Novel Acaricidal Agents and Pest Control Strategies

Research into new chemical entities for pest control is a critical area of agricultural science, driven by the need to overcome resistance to existing treatments and to develop more effective solutions. Within this context, carbamate (B1207046) derivatives have been a subject of investigation for their potential biological activity. A study on the synthesis and molecular modeling of various ethyl benzyl (B1604629) carbamates explored their potential as ixodicides, which are substances that kill ticks. scirp.orgscirp.org

In this research, Ethyl 2-chlorobenzylcarbamate, identified as compound LQM 9007, was synthesized and evaluated. scirp.org The study aimed to create new carbamates through a modified synthesis process and assess their potential as ixodicides against Rhipicephalus microplus, a significant ectoparasite in cattle. scirp.orgscirp.org While the primary mechanism of many commercial carbamate pesticides involves the inhibition of the acetylcholinesterase (AChE) enzyme, the compounds synthesized in this study, including this compound, were found not to act on this enzyme. scirp.orgscirp.org

Interestingly, in vivo experiments revealed that some of the synthesized carbamates, specifically LQM996 and LQM919 (different derivatives), led to the death of almost all R. microplus larvae and negatively affected the reproductive system of the ticks. scirp.org This suggests an alternative mechanism of action that warrants further investigation for developing new pest control strategies. scirp.org The study underscores the potential of substituted ethyl benzyl carbamates as a class of compounds for developing new acaricidal agents. scirp.orgscirp.org

| Compound ID | Chemical Name | Synthesis Yield | Melting Point (°C) | Key Finding |

| LQM 9007 | This compound | 86.3% | 30-32 | Synthesized as a potential ixodicide; does not act on the AChE enzyme. scirp.orgscirp.org |

Integration into Chiral Stationary Phases for Chromatographic Separations

In the field of analytical chemistry, particularly in the separation of enantiomers (chiral molecules that are mirror images of each other), chiral stationary phases (CSPs) are of paramount importance. Polysaccharide derivatives, especially phenylcarbamates of cellulose (B213188) and amylose (B160209), are among the most effective and widely used chiral selectors for high-performance liquid chromatography (HPLC). nih.gov The introduction of various substituents onto the phenyl rings of the carbamate moiety significantly influences the chiral recognition capabilities of the CSP. oup.comscilit.com

While research has not explicitly detailed the use of this compound itself as a chiral selector, the principles are well-established through studies of analogous compounds. For instance, tris(chloro- and methyl-disubstituted phenylcarbamate)s of cellulose have been prepared and evaluated as CSPs. oup.comscilit.com These studies have shown that the presence and position of electron-withdrawing groups, such as chlorine, on the phenyl ring can enhance the enantiomer resolving power of the CSP for certain analytes. oup.com The structural features of this compound make it a relevant model for understanding the interactions that govern chiral separation in this class of materials.

For a chiral selector to be used as a CSP, it must be effectively immobilized onto a solid support, typically silica (B1680970) gel. The stability and performance of the CSP are highly dependent on the immobilization technique. Several methods have been developed for attaching carbamate-based selectors to silica surfaces.

Coating: This is a simpler method where the chiral selector is physically adsorbed onto the silica support. However, coated phases may have limited stability and are not compatible with all organic solvents.

Photochemical and Thermal Processes: These methods involve the use of radical initiators to create covalent bonds between the carbamate selector and the silica gel. Studies have been conducted on the immobilization of cellulose 3,5-dimethylphenyl carbamate and amylose 3,5-dimethylphenyl carbamate using these techniques. nih.gov

Click Chemistry: This is a more modern and efficient approach for creating a stable covalent linkage. For example, a cellulose carbamate-type chiral selector has been immobilized onto azide-functionalized silica gel using a copper(I)-catalyzed alkyne-azide cycloaddition reaction. abo.fiabo.firesearchgate.net This method has been shown to produce robust CSPs with excellent performance. abo.firesearchgate.net

These immobilization strategies ensure that the chiral selector is firmly attached to the support, allowing for a wider range of mobile phases to be used in chromatographic separations. nih.gov

The ability of a CSP to separate enantiomers is based on the differential interactions between the chiral selector and the two enantiomers of the analyte. For phenylcarbamate-based CSPs, several types of interactions are involved in the chiral recognition mechanism: nih.gov

Hydrogen Bonding: The carbamate group contains N-H and C=O moieties that can act as hydrogen bond donors and acceptors, respectively. These interactions with the analyte are crucial for chiral recognition.

π-π Interactions: The phenyl rings of the carbamate selector can engage in π-π stacking with aromatic rings in the analyte molecules. The presence of electron-withdrawing substituents like chlorine can modify the electronic properties of the phenyl ring, thereby influencing these interactions. nih.gov

NMR spectroscopy and molecular modeling studies have been used to investigate the binding geometry between cellulose phenylcarbamate derivatives and chiral analytes, providing insights into the specific interactions that lead to enantioseparation. acs.org The combination of these interactions results in the formation of transient diastereomeric complexes between the CSP and the enantiomers, with one enantiomer forming a more stable complex and thus being retained longer on the column, leading to their separation.

Broader Implications in Agricultural and Pharmaceutical Chemistry Research

The study of this compound and its analogues has implications for both agricultural and pharmaceutical chemistry. In agriculture, the exploration of new carbamate derivatives as potential acaricides with novel mechanisms of action is a promising avenue for addressing the challenge of pesticide resistance. scirp.org Developing compounds that are effective against specific pests while having a different mode of action from existing pesticides is a key goal in modern agrochemical research.

In pharmaceutical chemistry, the development of advanced materials for chiral separations is of critical importance. Since the biological activity of a chiral drug can reside in only one of its enantiomers, with the other being inactive or even harmful, the ability to separate and analyze enantiomers is essential for drug development, quality control, and pharmacology. The principles derived from studying carbamate-based CSPs, including the role of substituents like the chloro-group, contribute to the rational design of new and more efficient chiral stationary phases for the purification and analysis of pharmaceuticals. nih.gov

Q & A

Q. What are the key synthetic methodologies for Ethyl 2-chlorobenzylcarbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate esterification, where 2-chlorobenzylamine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-chloroformate) and controlled temperature (0–5°C to minimize side reactions like hydrolysis). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for isolating high-purity products. Reaction efficiency can be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamate structure, with characteristic peaks for the ethyl ester group (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and aromatic protons (7.2–7.5 ppm for the 2-chlorobenzyl group). Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹. Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 228). Cross-validation with elemental analysis ensures purity .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

- pH-dependent stability : Incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation products via HPLC at timed intervals.

- Thermal stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (e.g., 40–80°C) to determine decomposition kinetics. Data should be modeled using Arrhenius equations or pseudo-first-order kinetics to predict shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity or binding interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets (e.g., enzymes or receptors). Parameters like Gibbs free energy (ΔG) and electrostatic potential maps help identify key binding residues. For example, the 2-chloro substituent may enhance hydrophobic interactions in enzyme active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How should researchers resolve contradictions in efficacy data (e.g., varying %E_Abs values) across studies?

Discrepancies in efficacy metrics (e.g., %E_Abs = (V_Teo/V_exp - 1) * 100) may arise from differences in experimental design (e.g., solvent polarity, assay temperature). Conduct a meta-analysis to compare variables:

Q. What strategies optimize the regioselectivity of this compound derivatives in combinatorial libraries?

To avoid undesired regioisomers during derivatization:

- Use directing groups (e.g., Boc-protected amines) to control reaction sites.

- Employ transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions with aryl halides. Monitor selectivity via LC-MS and adjust solvent polarity (e.g., DMF for high solubility) to favor kinetic over thermodynamic products .

Q. How can researchers validate the environmental safety of this compound in ecotoxicological studies?

Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assays) and biodegradability (e.g., closed bottle test). Use GC-MS to track metabolites in simulated ecosystems. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP (octanol-water partition coefficient) .

Methodological Best Practices

- Data Integrity : Use pre-designed templates for repetitive procedures (e.g., reaction setups, HPLC parameters) to ensure consistency and reproducibility .

- Statistical Rigor : Apply ANOVA or Student’s t-tests to compare experimental groups, with p < 0.05 as significance threshold. Report confidence intervals for kinetic data .

- Ethical Compliance : Adhere to REACH and OSHA guidelines for handling chlorinated compounds, including fume hood use and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.